molecular formula C13H14ClNO B13520718 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

Katalognummer: B13520718
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: QFIUYOPWUVCUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with the chemical formula C13H13NO·HCl. It is a derivative of biphenyl, where a methoxy group is attached to one of the benzene rings, and an amine group is attached to the other. This compound is typically found as a white to off-white crystalline powder and is used in various chemical syntheses and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Another method involves the nitration of 3-methoxybiphenyl, followed by reduction to form the corresponding amine. The nitration step requires concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride
  • 3-Methoxy-[1,1’-biphenyl]-4-ylamine
  • 4-Methoxy-[1,1’-biphenyl]-3-ylamine

Uniqueness

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the amine group at the 4-position can lead to distinct interactions with other molecules and unique properties compared to similar compounds .

Eigenschaften

Molekularformel

C13H14ClNO

Molekulargewicht

235.71 g/mol

IUPAC-Name

2-methoxy-4-phenylaniline;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H

InChI-Schlüssel

QFIUYOPWUVCUIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.